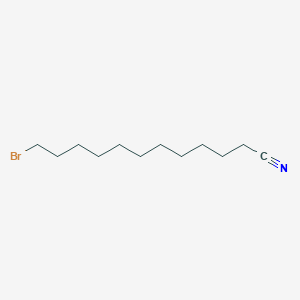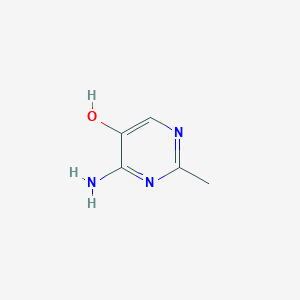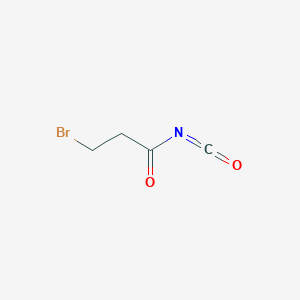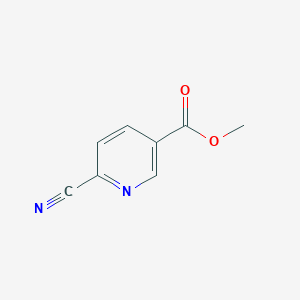
6-乙酰基-3,4-二氢喹啉-2(1H)-酮
描述
6-Acetyl-3,4-dihydroquinolin-2(1H)-one, also known as 6-Acetyl-DHQ, is a heterocyclic compound with a six-membered ring structure containing two nitrogen atoms. It is an aromatic compound that has been studied extensively for its potential applications in various fields, including medicinal chemistry, food science, and biochemistry. In
科学研究应用
合成和衍生物
- 6-乙酰基-3,4-二氢喹啉-2(1H)-酮一直是各种化合物合成中的焦点。一个显著的例子包括卤素取代衍生物的合成,展示了它在产生多样化化学结构方面的潜力 (Bradley, Clark, & Kernick, 1972)。
- 研究人员还探索了相关化合物的化学转化,如3-乙酰基-4-羟基喹啉-2(1H)-酮。这些努力突显了该化合物在合成有机化学和药物化学中的重要性 (Abdou et al., 2019)。
生物学和药理学意义
- 研究表明了3,4-二氢喹啉-2(1H)-酮的生物学和药理学意义。它们已被用于制备对映纯的苯并噻嗪,这是一类具有显著治疗潜力的化合物 (Harmata & Hong, 2007)。
- 衍生物的抗菌活性已经得到评估,例如4-芳基-2-吡喃基-7,8-二氢喹啉-5(6H)-酮,其中一些化合物显示出对革兰氏阳性和革兰氏阴性细菌菌株均有良好活性的潜力 (Satish et al., 2016)。
催化和环保合成
- 该化合物的衍生物已经使用环保方法合成,如离子液体,展示了该化合物适应绿色化学原则的能力 (Chen et al., 2007)。
- 此外,研究已经在抗氧化研究中使用了3,4-二氢喹啉-2(1H)-酮衍生物,其中一些衍生物表现出强大的体外抗氧化活性 (Fındık, Ceylan, & Elmastaş, 2012)。
先进合成技术
- 为这种化合物开发了创新的合成技术,如氧化还原触发的可切换合成,突显了它在化学反应中的多功能性 (Yang et al., 2020)。
- 该化合物还被用于合成4-(杂)芳基衍生物,这些衍生物由于其生物活性而重要,包括潜在用于抗癌药物 (Mierina, Jure, & Stikute, 2016)。
属性
IUPAC Name |
6-acetyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2,4,6H,3,5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPPYJRCOQZMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538520 | |
| Record name | 6-Acetyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
62245-12-9 | |
| Record name | 6-Acetyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-acetyl-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














